CID 87235405

Descripción

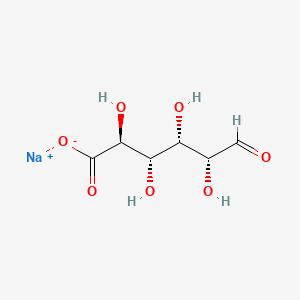

Structure

3D Structure of Parent

Propiedades

Número CAS |

14984-34-0 |

|---|---|

Fórmula molecular |

C6H10NaO7 |

Peso molecular |

217.13 g/mol |

Nombre IUPAC |

sodium (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/t2-,3+,4-,5-;/m0./s1 |

Clave InChI |

QKHMTHNLNZGTSP-JSCKKFHOSA-N |

SMILES isomérico |

C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O.[Na] |

SMILES canónico |

C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na] |

Descripción física |

Monohydrate: White solid; [Alfa Aesar MSDS] |

Origen del producto |

United States |

Contextualizing Sodium Glucuronate in Contemporary Biochemical Research

Historical Perspectives on Glucuronate Discovery and Initial Academic Inquiry

The journey to understanding glucuronic acid and its metabolic role is a story of foundational biochemical investigation stretching back to the 19th century. Early researchers, handicapped by the lack of specific analytical methods, pieced together the existence and function of this crucial molecule from observations of metabolic end-products in urine. gla.ac.uk

The first indications of what would later be identified as a glucuronic acid conjugate came from studies of natural pigments and drug metabolism. issx.org In 1844, O.L. Erdmann noted that the dye component euxanthic acid, isolated from the urine of cows fed mango leaves, could be hydrolyzed to release a sugar-like substance. issx.org This was followed by W. Schmid's work in 1855. gla.ac.ukissx.org However, it was the work of Schmiedeberg and Meyer in 1879 that definitively isolated and characterized the sugar moiety from a camphor (B46023) conjugate as glucuronic acid. issx.org

Throughout the late 19th and early 20th centuries, further examples of glucuronide conjugates were identified, such as "urochloralic acid" from individuals given chloral (B1216628) hydrate (B1144303) and conjugates of nitrotoluene. issx.org These early studies established that the body links certain chemicals to a carboxylic acid derivative of glucose to facilitate their excretion. issx.org The chemical relationship of glucuronic acid to glucose was firmly established in 1891 by Fischer and Piloty. gla.ac.uk Despite this progress, early investigations were challenging; methods for determining glucuronic acid levels were often inaccurate and lacked the specificity needed for robust biochemical analysis. gla.ac.uk

Table 1: Key Milestones in the Early Discovery and Characterization of Glucuronic Acid

| Year | Researcher(s) | Key Finding/Contribution |

|---|---|---|

| 1855 | W. Schmid | Observed that euxanthic acid, a substance from animal urine, yielded a reducing substance upon hydrolysis, providing an early clue to the existence of glucuronic acid. gla.ac.ukissx.org |

| 1870 | A. Baeyer | Characterized the sugar moiety of euxanthic acid as a derivative of oxidized glucose. issx.org |

| 1875 | J. von Mering & F. Musculus | Isolated "urochloralic acid" from the urine of humans administered chloral hydrate, another early example of a glucuronide conjugate. issx.org |

| 1879 | O. Schmiedeberg & H. Meyer | Isolated and formally characterized the sugar component from a camphor conjugate as glucuronic acid. issx.org |

| 1907 | Magnus-Levy | Isolated benzoylglucuronide and correctly proposed its ester linkage structure. gla.ac.uk |

| 1953 | G.J. Dutton & I.D.E. Storey | Discovered uridine (B1682114) diphosphoglucuronic acid (UDPGA), elucidating the biochemical mechanism for glucuronide formation. issx.org |

The focus of glucuronate research underwent a significant transformation with the discovery of uridine diphosphoglucuronic acid (UDPGA) by Dutton and Storey in 1953. issx.org This landmark discovery revealed the active co-factor required for the enzymatic transfer of glucuronic acid to a substrate, finally explaining the "vital process" Schmid had alluded to a century earlier. issx.org

This shifted the research focus towards the enzymes responsible for this reaction: the UDP-glucuronosyltransferases (UGTs). oup.com For many years, research into UGTs lagged behind that of other drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily. oup.comnih.gov This was partly due to the complexity of the glucuronidation cycle, the overlapping substrate specificity among different UGT enzymes, and analytical difficulties in measuring glucuronide products. oup.com However, as the critical role of glucuronidation in the metabolism of not only drugs but also essential endogenous compounds became clearer, research intensified, seeking to understand the function, regulation, and genetic variability of the UGT enzyme family. nih.govnih.gov

The Broader Significance of Glucuronate Conjugation in Biological Systems

Glucuronate conjugation, or glucuronidation, is a major Phase II metabolic pathway that converts a wide range of lipophilic compounds into more water-soluble, excretable products. wikipedia.orguef.fi This detoxification process is essential for metabolic homeostasis, protecting the body from the accumulation of potentially harmful substances. acs.org The process is catalyzed by UGT enzymes, which are found predominantly in the liver but also in many other tissues, including the intestine, kidneys, and brain. wikipedia.orgtaylorandfrancis.com

The glucuronidation pathway involves the enzymatic transfer of the glucuronic acid moiety from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to a substrate. uef.fi This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govaacrjournals.org The addition of the ionized glucuronic acid group dramatically increases the hydrophilicity of the substrate, facilitating its elimination from the body via urine or bile. nih.govresearchgate.net

At least 24 human UGT genes have been identified, which are classified into two main families based on sequence identity: UGT1 and UGT2. oup.com

The UGT1 Family: This family arises from a single gene complex that produces multiple enzymes through alternative splicing. Members like UGT1A1, UGT1A4, UGT1A6, and UGT1A9 are primarily involved in the glucuronidation of bilirubin (B190676), small phenolic compounds, and numerous drugs. oup.com

The UGT2 Family: This family consists of genes located at a different chromosomal locus. The UGT2B subfamily, including enzymes like UGT2B7 and UGT2B15, primarily metabolizes steroids, bile acids, and certain drugs. oup.com

There is considerable overlap in the substrates that different UGT isoforms can metabolize. oup.com Research often focuses on identifying which specific UGTs are responsible for the metabolism of a particular compound to understand potential drug-drug interactions and interindividual variability in drug response. nih.govhelsinki.fi

Table 2: Representative Human UGT Isoforms and Their Substrates

| UGT Isoform | Primary Location(s) | Endogenous Substrates | Representative Xenobiotic Substrates |

|---|---|---|---|

| UGT1A1 | Liver, Intestine | Bilirubin, Steroid hormones | Paracetamol, Irinotecan (SN-38) |

| UGT1A4 | Liver | Bile acids | Tricyclic antidepressants, Olanzapine |

| UGT1A6 | Liver, Kidney | Serotonin, Small phenols | Paracetamol, Salicylic acid |

| UGT1A9 | Liver, Kidney | Thyroid hormones, Steroids | Mycophenolic acid, Propofol |

| UGT2B7 | Liver, Kidney, Intestine | Androgens, Estrogens, Bile acids | Morphine, NSAIDs (e.g., Ibuprofen) |

| UGT2B15 | Liver, Prostate | Androgens (e.g., Dihydrotestosterone) | Oxazepam |

This table presents a simplified overview; substrate specificities can overlap significantly between isoforms. oup.comnih.gov

Beyond its role in clearing foreign substances, glucuronidation is vital for managing the levels and activity of many endogenous compounds. acs.orgdroracle.ai It is a key physiological process for the disposition of metabolic byproducts and signaling molecules. psu.edu A primary example is the glucuronidation of bilirubin, a toxic breakdown product of heme, by the enzyme UGT1A1. wikipedia.org This conjugation is essential for its excretion in bile; genetic deficiencies in UGT1A1 activity lead to hyperbilirubinemia, as seen in Crigler-Najjar and Gilbert syndromes. wikipedia.org

Glucuronidation is also crucial in regulating the activity of steroid hormones. By converting hormones such as estrogens and androgens into their water-soluble glucuronide conjugates, the body can effectively terminate their signaling activity and eliminate them. oup.com Similarly, neurotransmitters like dopamine (B1211576) and thyroid hormones are also substrates for UGT enzymes. oup.com In addition to its role in metabolism, glucuronic acid is an essential structural component of glycosaminoglycans, such as hyaluronan and heparan sulfate (B86663), which are critical for the structure and function of connective tissues and the extracellular matrix. patsnap.comoup.com

Methodological Approaches and Model Systems in Glucuronate Research

The study of glucuronidation relies on a variety of in vitro and in vivo model systems, each offering distinct advantages and limitations. The choice of model depends on the specific research question, from determining the kinetic parameters of a single enzyme to predicting metabolic clearance in humans.

A range of methodological tools are employed to analyze glucuronidation. Historically, simple colorimetric assays were used, but these often lacked specificity. gla.ac.uk Modern research overwhelmingly relies on chromatographic and spectrometric techniques. High-performance liquid chromatography (HPLC) is widely used to separate the parent compound from its glucuronide metabolites, while mass spectrometry (MS) provides definitive identification and quantification. nih.govmdpi.com For complex biological samples like urine, advanced strategies combining chemical isotope labeling with mass spectrometry allow for comprehensive profiling of all glucuronidated metabolites. acs.orgacs.org Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for the precise structural characterization of synthesized glucuronide standards. uliege.be

Table 3: Comparison of Common Model Systems in Glucuronidation Research

| Model System | Description | Key Advantages | Key Limitations |

|---|---|---|---|

| Subcellular Fractions (e.g., Microsomes) | Vesicles of endoplasmic reticulum isolated from tissue homogenates (e.g., liver), containing UGT enzymes. uef.fitandfonline.com | High throughput; good for enzyme kinetics and isoform identification; readily available. | Lacks intact cellular architecture, co-factor supply is artificial, and transporter effects are absent. tandfonline.com |

| Liver Slices | Thin, viable slices of liver tissue maintained in culture. tandfonline.com | Retains cellular architecture, cell-cell communication, and native co-factor levels. tandfonline.com | Lower throughput; viability can be limited over time; may have diffusion limitations. |

| Cultured Hepatocytes (Primary or Cryopreserved) | Isolated liver cells cultured in monolayers or suspension. researchgate.net | Represents an integrated system with both metabolic enzymes and transporters; considered a "gold standard" in vitro model. researchgate.net | Significant inter-individual variability; availability of high-quality human hepatocytes can be limited; activity of some enzymes can decline in culture. nih.govresearchgate.net |

| Recombinant UGTs | Single human UGT enzymes expressed in cell lines (e.g., insect or bacterial cells). helsinki.fi | Allows for precise study of a single enzyme's activity and substrate specificity without interference from other UGTs. helsinki.fi | Lacks the cellular context of the native enzyme; results may not fully predict metabolism in a complex system like human liver microsomes. helsinki.fi |

| Animal Models | In vivo studies using organisms like rats, mice, or dogs. aacrjournals.org | Provides data on the complete absorption, distribution, metabolism, and excretion (ADME) profile of a compound. | Significant species differences exist in UGT expression and function (e.g., rodents lack N-linked glucuronidation), making direct extrapolation to humans difficult. aacrjournals.org |

Overview of In Vitro Experimental Models for Glucuronate Studies

In vitro experimental models are indispensable for investigating the biochemical processes of glucuronidation at a subcellular and cellular level. These systems allow for the controlled study of metabolic pathways, enzyme kinetics, and metabolite identification without the complexities of a whole organism. sciex.comadmescope.com The primary enzyme family responsible for catalyzing glucuronidation is the UDP-glucuronosyltransferases (UGTs). frontiersin.orgmdpi.com In vitro models are crucial for characterizing the activity of these enzymes and predicting the metabolic fate of compounds. admescope.com

Commonly used in vitro models include:

Subcellular Fractions: Liver microsomes and S9 fractions are popular choices for metabolism studies. researchgate.netresearchgate.net Microsomes, which are vesicles of the endoplasmic reticulum, are rich in UGT enzymes and are particularly useful for studying phase II metabolism. mdpi.comresearchgate.net They are easy to prepare and store, cost-effective, and suitable for high-throughput screening. researchgate.net S9 fractions contain both microsomal and cytosolic enzymes, offering a broader view of metabolic capabilities. admescope.com

Hepatocytes: Isolated liver cells, or hepatocytes, provide a more comprehensive model as they contain a full complement of metabolic enzymes and cofactors, reflecting both phase I and phase II metabolism. sciex.comadmescope.com They can be used in suspension or as cultured cells, including sandwich-culture models that allow for the study of metabolite transport over several days, which is especially useful for low-clearance compounds. admescope.com

Recombinant UGT Enzymes: Systems using cDNA-expressed human UGT enzymes allow for the investigation of individual UGT isoforms. springernature.comnih.gov This approach is essential for "reaction phenotyping," which identifies the specific UGT enzymes responsible for the glucuronidation of a particular substrate. springernature.com This knowledge is critical for predicting drug-drug interactions and understanding the effects of genetic polymorphisms in UGT genes. nih.govspringernature.com

These models are typically used in conjunction with advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS/MS) to separate and identify the glucuronide metabolites formed. nih.govadmescope.com Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are determined to characterize the efficiency of the enzymatic reaction. mdpi.com

Table 1: In Vitro Experimental Models for Glucuronate Research

| Model | Description | Primary Applications | Key Findings/Examples |

| Liver Microsomes | Vesicles of endoplasmic reticulum isolated from liver tissue, rich in UGTs. researchgate.net | Metabolite profiling, metabolic stability, enzyme kinetics, reaction phenotyping. admescope.comresearchgate.netspringernature.com | Used to study species differences in statin glucuronidation (human, rat, dog) nih.gov and to identify UGT2B7 as the major isoform for diclofenac (B195802) glucuronidation. mdpi.com |

| S9 Fractions | Supernatant fraction of a tissue homogenate containing both microsomal and cytosolic enzymes. admescope.com | Broader metabolism studies including phase I and phase II reactions. admescope.com | Employed to investigate the biotransformation of ochratoxin A in liver S9 fractions from rats, humans, rabbits, and minipigs, confirming the formation of an OTA-glucuronide. mdpi.com |

| Hepatocytes | Intact, isolated liver cells. Can be used in suspension or culture (e.g., sandwich-cultured). admescope.com | Comprehensive metabolism studies (Phase I & II), metabolite identification, in vitro-in vivo extrapolation. sciex.comadmescope.com | Used to compare the metabolism of the SGLT2 inhibitor DWP16001 across human, dog, monkey, mouse, and rat, identifying various glucuronide metabolites. nih.govresearchgate.net |

| Recombinant UGTs | Individual UGT isoforms expressed in cell lines. springernature.com | Identifying specific UGT isoforms responsible for a drug's metabolism (reaction phenotyping). springernature.com | UGT1A1 and UGT1A3 were identified as capable of forming glucuronide conjugates for simvastatin (B1681759), atorvastatin, and cerivastatin. nih.gov UGT2B7 was confirmed as the primary enzyme for DWP16001 glucuronide (U1) formation. researchgate.net |

Utilization of In Vivo Animal Models in Glucuronate Research for Mechanistic Insight

While in vitro models provide foundational biochemical data, in vivo animal models are essential for understanding how glucuronidation processes function within a complex, integrated biological system. helsinki.fi Animal studies allow researchers to investigate the absorption, distribution, metabolism, and excretion (ADME) of compounds and their glucuronide metabolites, providing crucial mechanistic insights that are not attainable in vitro. nih.gov

Species differences in drug metabolism are a significant consideration in preclinical research. helsinki.fi Animal models, including rats, mice, dogs, and monkeys, are used extensively to evaluate the metabolic fate of new chemical entities before human trials. nih.govmdpi.commdpi.com For instance, kinetic studies of statin glucuronidation revealed marked species differences in intrinsic clearance values, with the highest observed in dogs, followed by rats and humans. nih.gov Similarly, the glucuronidation of diclofenac was found to be significantly different across various species, highlighting the importance of selecting appropriate animal models for preclinical studies. mdpi.com

Mechanistic studies in animals have been pivotal in understanding tissue-specific metabolism and the role of transporters in glucuronide disposition. Research in mice demonstrated that androgen glucuronidation is largely restricted to the liver and, in males, the kidney, highlighting tissue- and gender-specific expression of Ugt enzymes. mdpi.com Studies in rats have been used to elucidate the enterohepatic recirculation of drugs, a process where glucuronide metabolites excreted in bile are hydrolyzed by gut microbiota and the parent drug is reabsorbed. mdpi.com Furthermore, research on a compound known as HR011303 revealed that its primary excretion route is urine in humans but feces in rats. This difference was attributed to the competitive interplay between MRP2 and MRP3 transporters in the liver, which dictates whether the glucuronide metabolite is excreted into bile or returned to the blood. researchgate.net Humanized mouse models, such as those expressing specific human UGT alleles like UGT1A1*28, have also been developed to better predict human drug clearance and metabolic profiles. nih.gov

Table 2: Mechanistic Insights from In Vivo Animal Models in Glucuronate Research

| Animal Model | Research Focus | Mechanistic Insight | Example Compound(s) |

| Rat | Species differences in metabolism and excretion pathways. mdpi.comresearchgate.net | The liver is a major organ for glucuronidation. mdpi.com The interplay between transporters (Mrp2, Mrp3) can cause major species differences in excretion routes (fecal vs. urinary). researchgate.net | Diclofenac, HR011303, Ochratoxin A. mdpi.commdpi.comresearchgate.net |

| Mouse | Tissue- and gender-specific metabolism; humanized models. mdpi.comnih.gov | Androgen glucuronidation is tissue- and gender-specific, primarily occurring in the liver and kidney (males). mdpi.com Humanized UGT1 mice help predict human clearance for UGT1A1 substrates. nih.gov | Androgens (Testosterone, Dihydrotestosterone), SN-38, Ezetimibe (B1671841). mdpi.comnih.gov |

| Dog | Species comparison of metabolic clearance. nih.gov | Exhibited the highest intrinsic clearance for simvastatin glucuronidation compared to rats and humans. nih.gov Substantial levels of simvastatin glucuronide were found in bile. nih.gov | Simvastatin, Atorvastatin, Cerivastatin. nih.gov |

| Rabbit | Detoxication mechanisms. nagoya-u.ac.jp | Administration of glucuronic acid during toxic substance loading (e.g., phenol) can lead to its direct utilization in the liver for detoxification. nagoya-u.ac.jp | Phenol. nagoya-u.ac.jp |

| Monkey | Preclinical metabolism and species comparison. mdpi.comwur.nl | The metabolic rate of diclofenac in monkey liver microsomes was the highest compared to other species tested. mdpi.com | Cafestol, Kahweol (B1673272), Diclofenac. mdpi.comwur.nl |

Elucidation of Biosynthetic and Endogenous Production Pathways of Sodium Glucuronate

Precursor Compounds and Substrates in Glucuronate Biosynthesis

The endogenous production of glucuronate is a multi-step process that begins with simple carbohydrates and culminates in the formation of an activated form of glucuronic acid, ready for conjugation reactions.

UDP-Glucuronic Acid as a Central Intermediate in Glucuronidation

The cornerstone of glucuronate biosynthesis is uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), which serves as the high-energy donor of the glucuronic acid moiety in all glucuronidation reactions. nih.govwikipedia.org The formation of UDPGA occurs primarily in the liver and is a critical step in the uronic acid pathway of glucose metabolism. wikipedia.orgatamanchemicals.comslideshare.net The synthesis of UDPGA begins with glucose-6-phosphate, which is isomerized to glucose-1-phosphate. Subsequently, UDP-glucose pyrophosphorylase catalyzes the reaction of glucose-1-phosphate with uridine triphosphate (UTP) to form UDP-glucose. kombuchabrewers.org In the final and rate-limiting step, the enzyme UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid, a reaction that utilizes two molecules of NAD+ as a cofactor for each molecule of UDPGA formed. kombuchabrewers.orgresearchgate.net

This activated form of glucuronic acid is then utilized by a superfamily of enzymes to conjugate to various substrates, rendering them more water-soluble and readily excretable. atamanchemicals.comnih.govnih.gov The availability of UDPGA can be a limiting factor for the rate of glucuronidation. researchgate.net

Identification of Other Relevant Metabolic Precursors

While UDP-glucuronic acid is the direct donor for glucuronidation, its synthesis is dependent on the availability of glucose. Therefore, glucose is the primary metabolic precursor for the glucuronic acid moiety. frontiersin.org The pathway from glucose to UDP-glucuronic acid is a key metabolic route for the production of this essential compound. kombuchabrewers.org In some organisms, galactose can also serve as a precursor for UDP-glucuronic acid through the Leloir pathway, which converts galactose into UDP-glucose. frontiersin.org

Furthermore, the uronic acid pathway can also lead to the production of L-ascorbic acid (Vitamin C) in many animals, although this pathway is absent in humans. atamanchemicals.com Free glucuronic acid can be formed from UDP-glucuronic acid through the action of nucleotide pyrophosphatase, which hydrolyzes UDP-glucuronic acid to glucuronic acid 1-phosphate, followed by dephosphorylation. hmdb.ca This free glucuronic acid can then enter other metabolic pathways. hmdb.ca

Enzymatic Catalysis in Glucuronate Formation

The transfer of the glucuronic acid moiety from UDPGA to a substrate is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes play a pivotal role in the metabolism and detoxification of a vast array of compounds.

UDP-Glucuronosyltransferases (UGTs) and their Isoforms: Structural and Functional Studies

UGTs are membrane-bound enzymes primarily located in the endoplasmic reticulum of liver cells, but are also found in many other tissues, including the intestine, kidneys, and brain. wikipedia.orgwikipedia.orgcriver.com They belong to a large superfamily of proteins and are classified into families and subfamilies based on their amino acid sequence identity. nih.govmdpi.com In humans, the major UGT families involved in drug and xenobiotic metabolism are UGT1 and UGT2. nih.govfrontiersin.org

The UGT1 family is unique in that it is encoded by a single gene locus that gives rise to multiple isoforms through alternative splicing of different exon 1s with a common set of exons 2-5. frontiersin.org This results in a series of enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9) that share a common C-terminal domain but have a variable N-terminal domain. nih.govacs.org The UGT2 family members (e.g., UGT2B7, UGT2B15) are encoded by individual genes. frontiersin.org This diversity of isoforms allows the UGT system to metabolize a wide range of structurally diverse substrates. nih.gov

Table 1: Major Human UGT Isoforms and Their Substrate Classes

| UGT Isoform | Primary Substrate Classes |

| UGT1A1 | Bilirubin (B190676), small phenolic compounds, various drugs. mdpi.comfrontiersin.org |

| UGT1A3 | Bile acids, steroid hormones, various drugs. mdpi.comtaylorandfrancis.com |

| UGT1A4 | Amines, steroids, various drugs. wikipedia.org |

| UGT1A6 | Small planar phenols, salicylates. frontiersin.orgmdpi.com |

| UGT1A9 | Steroids, mycophenolic acid, propofol, various drugs. taylorandfrancis.comresearchgate.net |

| UGT2B7 | Opioids, non-steroidal anti-inflammatory drugs (NSAIDs), various drugs. criver.comtaylorandfrancis.com |

| UGT2B15 | Androgens, various drugs. mdpi.com |

The UGT protein is conceptually divided into two domains. The N-terminal half of the protein is highly variable among different isoforms and is responsible for binding the aglycone substrate, thus determining substrate specificity. nih.gov The C-terminal half is more conserved and contains the binding site for the common co-substrate, UDP-glucuronic acid. nih.govacs.org

The active site for the aglycone substrate is considered to be relatively "loose," which allows a single UGT isoform to bind to a variety of structurally different compounds. nih.gov The bulk of the UGT protein, including the active site, resides within the lumen of the endoplasmic reticulum. nih.govresearchgate.net Evidence suggests that UDPGA interacts with residues in both the N- and C-terminal domains. nih.gov Specific amino acid residues, including arginine, lysine, and histidine, have been identified as being crucial for substrate binding and catalysis. nih.gov

Glucuronidation is a bi-substrate reaction involving the aglycone and the co-substrate UDPGA. nih.gov Accumulating evidence suggests that the reaction follows a compulsory-order ternary mechanism, where UDPGA binds to the enzyme first, followed by the aglycone substrate. nih.govnih.govpsu.edu The reaction proceeds via a direct SN2-like mechanism, where a catalytic base, likely a histidine residue, facilitates the deprotonation of the nucleophilic group on the aglycone substrate. nih.govresearchgate.net The resulting nucleophile then attacks the anomeric carbon of the glucuronic acid moiety of UDPGA, leading to the formation of a β-D-glucuronide and the release of UDP. nih.govresearchgate.net

In vitro kinetic studies are often simplified by using a large excess of UDPGA to allow for the modeling of the reaction based on the kinetics of the aglycone substrate. nih.govnih.gov However, the kinetics of UGT enzymes can be complex and influenced by various factors, including the lipid environment of the endoplasmic reticulum membrane. mdpi.com

Regulation of UGT Expression and Activity in Research Models

The expression and activity of UDP-glucuronosyltransferase (UGT) enzymes are subject to complex regulation, which has been extensively studied in various research models. This regulation occurs at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications, and is influenced by a variety of factors such as genetic polymorphisms, age, sex, and exposure to xenobiotics. researchgate.nettandfonline.comfrontiersin.org

Transcriptional Regulation: The transcription of UGT genes is a primary control point for their expression. This is governed by a combination of tissue-specific and ligand-activated transcription factors that bind to regulatory elements in the UGT gene promoters and enhancers. researchgate.net Key transcription factors involved include nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR), which act as sensors for xenobiotics and endogenous molecules, thereby inducing UGT expression. frontiersin.orgphysiology.org For instance, studies have shown that the expression of several mouse UGTs is controlled by male-pattern growth hormone secretion in the liver. tandfonline.com Additionally, tissue-specific transcription factors such as hepatocyte nuclear factors (HNFs) play a crucial role in the constitutive expression of UGTs in the liver. researchgate.net

Post-Transcriptional and Post-Translational Regulation: Beyond the transcriptional level, UGT expression is also regulated by microRNAs (miRNAs). For example, miR-491-3p has been shown to bind to the 3'-untranslated region (3'-UTR) of UGT1A transcripts, leading to the inhibition of their mRNA levels and activity. researchgate.net Post-translational modifications, such as N-linked glycosylation and phosphorylation, as well as protein-protein interactions, also play a significant role in modulating UGT activity. researchgate.net

Research Findings on UGT Regulation:

| Regulatory Factor | Mechanism | Key Findings in Research Models |

| Transcription Factors (e.g., PXR, CAR) | Bind to gene promoters to induce expression. researchgate.net | Ligand activation of PXR and CAR leads to increased UGT mRNA and protein levels in liver cells. frontiersin.org |

| MicroRNAs (e.g., miR-491-3p) | Bind to mRNA, leading to its degradation or translational repression. researchgate.net | Overexpression of miR-491-3p significantly inhibits the mRNA levels of UGT1A1, UGT1A3, and UGT1A6. researchgate.net |

| Hormones (e.g., Growth Hormone, Androgens) | Influence sex-specific expression patterns. tandfonline.com | Male-pattern growth hormone secretion controls the expression of several UGTs in mouse liver. tandfonline.com |

| Genetic Polymorphisms | Variations in gene sequences can alter enzyme expression and activity. frontiersin.org | Copy number variations in the UGT2B17 gene affect its transcription and activity levels. frontiersin.org |

These regulatory mechanisms have been elucidated through studies using various research models, including primary hepatocytes, immortalized cell lines, and animal models. These models allow for the investigation of specific regulatory pathways and the identification of factors that influence UGT expression and function.

Cellular and Subcellular Localization of Glucuronate Biosynthesis

The biosynthesis of glucuronate, in the form of UDP-glucuronic acid (UDPGA), and the subsequent glucuronidation reactions are compartmentalized within the cell, primarily occurring in the cytoplasm and the endoplasmic reticulum (ER), respectively. oup.comgeneticsmr.org

The initial step, the synthesis of UDPGA from UDP-glucose, is catalyzed by UDP-glucose dehydrogenase and takes place in the cytosol. oup.com The resulting UDPGA is then transported into the lumen of the ER.

The UGT enzymes, which catalyze the transfer of glucuronic acid to various substrates, are membrane-bound proteins primarily located in the endoplasmic reticulum. physiology.org The active site of these enzymes faces the lumen of the ER. This subcellular localization is crucial for the efficient conjugation of lipophilic compounds, which can readily cross the ER membrane, with the water-soluble UDPGA.

In some plant species, the biosynthesis of nucleotide sugars, including UDP-D-glucuronate, can occur in multiple cellular compartments. For example, UDP-D-xylose is synthesized from UDP-D-glucuronate in both the cytosol and the Golgi apparatus. oup.comresearchgate.net

Glucuronidation Pathways in Hepatic Systems

The liver is the principal organ responsible for glucuronidation, a critical phase II metabolic pathway that detoxifies and facilitates the elimination of a vast array of substances. xcode.lifetaylorandfrancis.com Hepatic glucuronidation is characterized by the high expression and activity of a wide range of UGT enzymes. researchgate.net

Within the hepatocytes, the process begins with the synthesis of UDP-glucuronic acid (UDPGA) in the cytoplasm. This activated form of glucuronic acid is then transported into the lumen of the endoplasmic reticulum, where the UGT enzymes are embedded. pharmgkb.org These enzymes catalyze the transfer of the glucuronyl group from UDPGA to various lipophilic substrates, including drugs, toxins, and endogenous compounds like bilirubin and steroid hormones. researchgate.neteur.nl This conjugation reaction increases the water solubility of the substrates, making them more readily excretable. nih.gov

The resulting glucuronide conjugates are then transported out of the hepatocyte across the canalicular membrane into the bile or across the sinusoidal membrane into the bloodstream for subsequent renal excretion. pharmgkb.org This transport is mediated by specific transporter proteins, such as the multidrug resistance-associated proteins (MRPs). For example, MRP2 is involved in the apical (biliary) excretion of glucuronides, while MRP3 can facilitate their basolateral (sinusoidal) efflux. pharmgkb.org

Chronic exposure to certain substances, like ethanol (B145695), can alter hepatic glucuronidation pathways. Studies in rats have shown that chronic ethanol administration leads to an increase in the formation of certain glucuronide conjugates, such as tyramine-glucuronide and benzoyl glucuronide, while depleting others like cholesterol-conjugated glucuronides. mdpi.com

Extrahepatic Glucuronate Biosynthesis in Various Tissues

Gastrointestinal Tract: The small intestine is a major site of extrahepatic glucuronidation. nih.gov UGT enzymes are abundantly expressed in the intestinal mucosa and play a crucial role in the first-pass metabolism of orally administered drugs and dietary components. nih.gov This "pre-systemic" metabolism can significantly reduce the bioavailability of certain compounds. For instance, studies have demonstrated the potential of intestinal microsomes to form glucuronides of various substrates. nih.gov

Kidneys: The kidneys also possess significant glucuronidation capacity. nih.gov Renal UGTs contribute to the local detoxification of compounds filtered from the blood and can play a role in the elimination of drugs and their metabolites. For some drugs, like mycophenolic acid, the kidney may be a significant site for glucuronide formation. nih.gov

Other Tissues: UGT expression has also been identified in other tissues, such as the lungs and the brain, suggesting a role for glucuronidation in local cellular protection against toxins. nih.gov In the brain, for example, UGT1A1 expression may offer a protective mechanism against the neurotoxic effects of unconjugated bilirubin. nih.gov

The tissue-specific expression of UGT isoforms leads to differences in the metabolic profiles of various compounds across different organs. mdpi.com This highlights the importance of considering extrahepatic metabolism when evaluating the pharmacokinetics and pharmacodynamics of drugs and other xenobiotics.

Comparative Biochemical Pathways Across Organisms

The glucuronidation pathway, while conserved across many species, exhibits significant interspecies variations in terms of enzyme expression, activity, and substrate specificity. These differences can have profound implications for drug metabolism and toxicology studies, as findings in animal models may not always be directly translatable to humans.

Interspecies Variations in Glucuronate Metabolism

Significant differences in glucuronidation have been observed across various species, including humans, monkeys, dogs, rats, and mice. mdpi.com These variations are largely attributed to species-specific differences in the expression and catalytic activity of UGT enzymes. mdpi.com

For example, a study comparing the glucuronidation of ezetimibe (B1671841) in intestinal microsomes from different species found that the maximum metabolic rate (Vmax) was highest in monkeys, followed by rats, mice, humans, and dogs. mdpi.com Similarly, the glucuronidation of diclofenac (B195802) in liver microsomes showed that mice had the highest Vmax, followed by humans, dogs, monkeys, and rats. mdpi.com

These differences in enzyme kinetics can lead to substantial variations in the clearance of drugs and other xenobiotics among species. For instance, there was an 8.17-fold difference in the intrinsic clearance of ezetimibe glucuronidation among the tested species. mdpi.com

The hydrolysis of glucuronide conjugates by β-glucuronidase in the gut also shows interspecies differences. One study found that the capacity of the rabbit cecal microbiota to hydrolyze certain glucuronides was significantly lower than that of rats and mice. nih.gov

Table of Interspecies Differences in Glucuronidation Kinetics:

| Compound | Tissue | Species | Vmax (nmol/mg/min) | Reference |

| Ezetimibe | Intestine | Monkey | 3.87 ± 0.22 | mdpi.com |

| Rat | 2.40 ± 0.148 | mdpi.com | ||

| Mouse | 2.23 ± 0.10 | mdpi.com | ||

| Human | 1.90 ± 0.08 | mdpi.com | ||

| Dog | 1.19 ± 0.06 | mdpi.com | ||

| Diclofenac | Liver | Mouse | 7.22 | mdpi.com |

| Human | 6.66 ± 0.33 | mdpi.com | ||

| Dog | 5.05 ± 0.42 | mdpi.com | ||

| Monkey | 3.88 ± 0.15 | mdpi.com | ||

| Rat | 0.83 ± 0.04 | mdpi.com |

These findings underscore the importance of selecting appropriate animal models in preclinical studies and the need for careful extrapolation of data to humans.

Evolutionary Aspects of Glucuronidation Systems

The diversity of the UGT superfamily is a result of gene duplication and loss events throughout evolution, leading to species-specific repertoires of UGT isoforms. mdpi.com This evolutionary adaptation is thought to be driven, in part, by the "animal-plant warfare" hypothesis, where animals evolve detoxification mechanisms to cope with the vast array of secondary metabolites produced by plants. mdpi.com

Comparative genomic studies have revealed that herbivorous mammals tend to have a larger number of UGT genes, particularly in the UGT2B subfamily, compared to carnivorous species. mdpi.combiorxiv.org This suggests that the expansion of the UGT gene family in herbivores was an evolutionary response to the need to metabolize a wider range of plant-derived xenobiotics. mdpi.com

In contrast, some carnivorous species, such as those in the Felidae family (cats), have experienced a loss of certain UGT genes, like UGT1A6, resulting in a limited capacity for glucuronidation of specific substrates. mdpi.com This is likely due to a reduced evolutionary pressure from dietary plant toxins.

The evolutionary history of the UGT1 and UGT2 families differs. The diversity of the UGT1 family genes appears to have been inherited from a common ancestor of birds and mammals. biorxiv.org In contrast, the emergence and diversification of the UGT2B subfamily is a more recent event in eutherian mammals. biorxiv.org

These evolutionary patterns highlight the dynamic nature of the glucuronidation system and its adaptation to different dietary niches and environmental exposures. Understanding these evolutionary aspects can provide insights into the species-specific differences observed in drug metabolism and susceptibility to toxins.

Synthetic Methodologies and Exogenous Acquisition of Sodium Glucuronate for Research Applications

Chemical Synthesis of Glucuronic Acid and its Sodium Salt

The chemical synthesis of glucuronic acid and its subsequent conversion to sodium glucuronate is a well-established process, primarily originating from D-glucose. These methods involve strategic oxidation and the use of protecting groups to achieve the desired molecular transformation.

Established Synthetic Routes for Glucuronic Acid from Glucose

The conversion of glucose to glucuronic acid necessitates the selective oxidation of the primary alcohol group at the C-6 position to a carboxylic acid, while leaving the aldehyde group at the C-1 position intact.

Several oxidative methods have been developed to form the carboxyl group at the C-6 position of glucose. A common laboratory approach involves the oxidation of a protected glucose derivative. For instance, α-methyl-D-glucoside can be oxidized using a free oxygen-containing gas in the presence of a platinum-activated carbon catalyst. google.com The pH of the reaction is maintained between 4 and 9.5 through the addition of an alkali. google.com Another method utilizes nitrogen dioxide to oxidize a glucose compound with a protected aldehyde group, which converts the primary alcohol group to a carboxyl group. google.com

A more direct, albeit less selective, method involves the oxidation of starch with concentrated nitric acid. wikipedia.org In this process, the low water content prevents the hydrolysis of the starch polymers and promotes the oxidation of the free hydroxyl groups. wikipedia.org Gold nanoparticles supported on cerium dioxide have also been shown to be active catalysts for the selective oxidation of glucose to glucuronic acid in an aqueous solution at low temperatures, using oxygen as the final oxidant without the need for a base. researchgate.net The activity of these gold catalysts can be enhanced by modification with cesium. researchgate.net

| Oxidizing Agent/Catalyst | Starting Material | Key Conditions | Reference |

| Free oxygen/Platinum-activated carbon | α-methyl-D-glucoside | pH 4-9.5 | google.com |

| Nitrogen dioxide | Protected glucose | - | google.com |

| Concentrated nitric acid | Starch | Low water content | wikipedia.org |

| Gold nanoparticles on Cerium dioxide | Glucose | Aqueous solution, low temperature, O2 oxidant | researchgate.net |

To achieve selective oxidation at the C-6 position, the more reactive aldehyde group at the C-1 position must be protected. google.com A common strategy is the conversion of glucose to a glucoside, such as α-methyl-D-glucoside, which protects the anomeric carbon. google.comacs.org The use of cyclic acetals, like acetonides, is another effective method to protect the aldehyde and other hydroxyl groups. wikipedia.org For example, 1,2-O-isopropylidene-D-glucose can be used as a starting material, where the isopropylidene group protects the C-1 and C-2 hydroxyls. nist.gov

Following oxidation, the protecting groups must be removed to yield glucuronic acid. This is typically achieved through acid hydrolysis. google.comgoogle.com For instance, after oxidizing α-methyl-D-glucoside, the resulting α-methyl-D-glucuronoside is hydrolyzed with an acid to yield D-glucuronic acid. google.com Similarly, if an isopropylidene protecting group is used, it can be hydrolyzed by heating with a sulfonic acid ion-exchange resin, which also converts the salt form to the free acid. nist.gov The development of selective deprotection methods, such as using potassium hydroxide (B78521) to remove a C6 methyl protecting group without affecting benzoyl groups on other hydroxyls, has also been reported. researchgate.net

| Protecting Group | Protection Method | Deprotection Method | Reference |

| Methyl glycoside | Reaction with methanol (B129727) and acid catalyst | Acid hydrolysis | google.comacs.org |

| Isopropylidene acetal | Reaction with acetone (B3395972) and acid catalyst | Acid hydrolysis/Ion-exchange resin | wikipedia.orgnist.gov |

| Benzoyl groups | Reaction with benzoyl chloride | Selective hydrolysis (e.g., with KOH) | researchgate.net |

Derivatization and Salt Formation Procedures for Sodium Glucuronate

Once glucuronic acid is synthesized, it can be converted to its sodium salt, sodium glucuronate. A straightforward method involves neutralizing the glucuronic acid with a sodium base, such as sodium hydroxide or sodium bicarbonate. wikipedia.orgnist.gov The resulting sodium glucuronate can then be crystallized out of the solution. wikipedia.org

In a specific example, after the oxidation of starch with nitric acid and subsequent hydrolysis, the solution is carefully quenched with sodium hydroxide or sodium bicarbonate to form sodium glucuronate, which is then crystallized. wikipedia.org Another procedure involves the hydrolysis of a salt of 1,2-O-isopropylidene-D-glucuronic acid with a sulfonic acid ion-exchange resin to yield the free acid. This acid is then neutralized with a base, such as sodium hydroxide, to produce sodium glucuronate, which can be subsequently crystallized. nist.gov

Enzymatic Synthesis of Sodium Glucuronate In Vitro

Enzymatic methods offer a highly specific and often more environmentally friendly alternative to chemical synthesis for producing sodium glucuronate. These biocatalytic approaches can utilize isolated enzymes to produce glucuronic acid or its derivatives, which can then be converted to the sodium salt.

Biocatalytic Approaches Utilizing Isolated Enzymes for Glucuronate Production

The enzymatic synthesis of glucuronic acid derivatives often involves UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from UDP-α-D-glucuronic acid (UDPGA) to a substrate. wikipedia.org While recombinant UGTs can be costly for large-scale applications, liver homogenates, which contain these enzymes, are sometimes used as biocatalysts. almacgroup.com

A more direct biocatalytic approach to producing sodium glucuronate involves the oxidation of glucose using the enzyme glucose oxidase. This process can be carried out in a two-phase system to improve reaction efficiency. researchgate.net For instance, the enzymatic synthesis of sodium gluconate has been demonstrated using immobilized glucose oxidase, with fine bubble aeration significantly improving the reaction rate and oxygen consumption efficiency compared to macrobubble aeration. researchgate.net

Furthermore, multi-enzyme cascade reactions have been developed for the synthesis of UDP-glucuronic acid, a key precursor in many biological glucuronidation reactions. d-nb.inforesearchgate.net One such cascade converts starch to UDP-GlcA using α-glucan phosphorylase, UDP-glucose pyrophosphorylase, and UDP-glucose 6-dehydrogenase expressed in whole cells. d-nb.info While the direct product is UDP-glucuronic acid, this highlights the potential of enzymatic systems for producing glucuronic acid and its derivatives from simple starting materials.

| Enzyme/Enzyme System | Substrate(s) | Product | Key Features | Reference |

| UDP-glucuronosyltransferases (UGTs) | UDP-α-D-glucuronic acid, Aglycone | Glucuronide | Catalyzes glucuronidation; can be used in liver homogenates | wikipedia.orgalmacgroup.com |

| Glucose Oxidase (immobilized) | Glucose, Oxygen | Sodium Gluconate | Two-phase system with fine bubble aeration enhances efficiency | researchgate.net |

| α-glucan phosphorylase, UDP-glucose pyrophosphorylase, UDP-glucose 6-dehydrogenase | Starch, UTP | UDP-glucuronic acid | Multi-enzyme cascade in whole cells | d-nb.info |

Whole-Cell Biotransformation Systems for Glucuronate Synthesis

Whole-cell biotransformation has emerged as a viable and environmentally conscious alternative to traditional chemical synthesis for producing glucuronic acid, the precursor to sodium glucuronate. This approach leverages the metabolic machinery of microorganisms, which can be genetically engineered to enhance production efficiency and yield.

Recombinant strains of Escherichia coli have been extensively developed for this purpose. A common strategy involves constructing a synthetic pathway to convert a simple sugar like glucose into glucuronic acid. researchgate.netnih.gov One such pathway involves the co-expression of two key enzymes: myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae and myo-inositol oxygenase (MIOX) from a mammalian source, such as a mouse. researchgate.netnih.govasm.org In this system, glucose is first converted to myo-inositol, which is then oxidized by MIOX to form D-glucuronic acid. nih.gov Initial demonstrations of this pathway in E. coli achieved glucuronic acid concentrations of up to 0.3 g/L, with the MIOX enzyme being identified as the rate-limiting step in the process. researchgate.netnih.gov Further research has focused on optimizing these microbial fermentation processes, with some studies reporting significantly higher yields, reaching up to 106 g/L. mdpi.com

Another innovative whole-cell approach utilizes yeast, such as Saccharomyces cerevisiae or Schizosaccharomyces pombe, engineered to express enzymes from the human glucuronidation pathway. oup.comresearchgate.net These systems typically involve the co-expression of human UDP-glucose-6-dehydrogenase (UGDH) and a selected human UDP-glucuronosyltransferase (UGT). researchgate.netresearchgate.net The UGDH enzyme catalyzes the oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA), which is the activated form of glucuronic acid used in conjugation reactions. researchgate.netresearchgate.net A notable example using permeabilized S. pombe cells demonstrated the complete conversion of 5 mM UDP-glucose into 5 mM UDP-glucuronic acid, achieving a 100% yield and high selectivity. researchgate.net This highlights the potential of whole-cell systems for precise and efficient synthesis.

A different biotransformation strategy involves the oxidation of sucrose (B13894) to sucrose carboxylic acid (glucuronyl-fructoside). Subsequently, a microorganism with invertase activity, such as yeast, is introduced to hydrolyze and assimilate the fructose (B13574) portion, leaving glucuronic acid as the product to be collected. google.com

Table 1: Examples of Whole-Cell Biotransformation Systems for Glucuronic Acid Synthesis

| Microorganism | Key Enzymes Expressed | Substrate(s) | Product(s) | Reported Titer/Yield | Reference(s) |

|---|---|---|---|---|---|

| Escherichia coli | myo-inositol-1-phosphate synthase (Ino1), myo-inositol oxygenase (MIOX) | Glucose | D-Glucuronic acid, myo-inositol | 0.3 g/L Glucuronic Acid | researchgate.net, nih.gov |

| Escherichia coli | Uronate Dehydrogenase (Udh) | D-Glucuronic Acid | D-Glucaric Acid | 5.24 g/L Glucaric Acid | mdpi.com |

| Schizosaccharomyces pombe | Human UDP-glucose-6-dehydrogenase (UGDH) | UDP-glucose, NAD+ | UDP-Glucuronic Acid | 100% conversion (5 mM) | researchgate.net |

| Yeast (unspecified) | Invertase | Sucrose Carboxylic Acid | Glucuronic Acid | N/A | google.com |

Isolation and Purification from Biological Sources for Research Material

Obtaining research-grade sodium glucuronate from natural sources or fermentation broths requires effective extraction and purification strategies to remove impurities and isolate the target compound.

Extraction Techniques from Natural Biomass (e.g., plants, microorganisms)

Glucuronic acid is a natural constituent of various biological materials, from which it can be extracted for research purposes.

Plant Biomass: Glucuronic acid is found as a component of hemicellulose, specifically xylan, in the cell walls of plants. cam.ac.ukresearchgate.net Its extraction is often a key step in the processing of lignocellulosic biomass. One method involves creating a prehydrolysate from plant material, such as corn stover, through processes like dilute acid steam explosion, which liberates uronic acids alongside other sugars. ncsu.edu For analytical purposes, a more targeted extraction from plant tissues, like rice roots, can be performed using a solvent mixture such as 70% methanol with 1.0% formic acid, followed by incubation and centrifugation to separate the extract. frontiersin.org Hot water extraction is also a general and widely used method for isolating polysaccharides and their components from plant matter. nih.gov

Microbial Sources: In microbial production, if the glucuronic acid is secreted into the culture medium, the extraction process begins with separating the cells from the broth. This is typically achieved by centrifugation or filtration. frontiersin.orgfrontiersin.org The resulting clarified supernatant, which contains the dissolved product, can then be directly subjected to purification steps. frontiersin.org In some cases, particularly for intracellular products or to aid in cell removal, a detergent like sodium dodecyl sulfate (B86663) (SDS) may be used to lyse the cells before centrifugation. nih.gov For naturally fermented products like Kombucha, which contain glucuronic acid, the fermented liquid itself serves as the starting material for purification. kombuchabrewers.org

Chromatographic Purification Strategies for Research Grade Sodium Glucuronate

Chromatography is the cornerstone of purification for obtaining high-purity sodium glucuronate suitable for research. Several chromatographic techniques are employed, chosen based on the scale of purification and the nature of the impurities.

Anion-Exchange Chromatography (AEC): This is one of the most powerful and frequently used methods for purifying glucuronic acid. High-performance anion-exchange chromatography (HPAEC), often coupled with pulsed amperometric detection (PAD), is particularly effective for both separating and quantifying uronic acids. ncsu.eduag.gov The principle relies on the ionization of the carboxyl group of glucuronic acid at an alkaline pH, allowing it to bind to a positively charged stationary phase. ncsu.edu Elution is typically achieved by applying a gradient of increasing salt concentration (e.g., sodium chloride or sodium acetate) or by changing the pH, which disrupts the ionic interaction and releases the bound molecules. ncsu.eduprotocols.io This method provides high resolution, enabling the separation of glucuronic acid from neutral sugars, other acidic sugars, and various contaminants found in fermentation broths or biomass hydrolysates. ag.govoup.comresearchgate.net

Simulated Moving Bed (SMB) Chromatography: For larger-scale and continuous purification, SMB chromatography presents a highly efficient option. google.comgoogle.com This technique simulates the counter-current movement of the stationary and mobile phases, allowing for continuous feeding of the crude solution and withdrawal of purified product and waste streams. slideshare.net SMB is noted for achieving high productivity and purity while reducing solvent consumption compared to traditional batch chromatography. slideshare.net Its application has been cited for fractionating fermentation broths containing organic acids and a patent specifically describes its use for the separation and purification of a sodium glucuronate solution. google.comgoogle.com

Other Chromatographic Methods: Adsorption chromatography using materials like silica (B1680970) gel can be used for the purification of glucuronic acid derivatives. uliege.be Additionally, gel permeation chromatography, which separates molecules based on size, can be employed to remove high molecular weight polymers or other size-differentiated impurities. nih.gov

Table 2: Chromatographic Strategies for Sodium Glucuronate Purification

| Chromatographic Method | Principle of Separation | Typical Stationary Phase | Application/Remarks | Reference(s) |

|---|---|---|---|---|

| High-Performance Anion-Exchange Chromatography (HPAEC) | Ionic interactions between anionic glucuronate (at high pH) and a positively charged resin. | Polymer-based anion-exchange resin (e.g., CarboPac™ series). | High-resolution separation and quantification of uronic acids from complex mixtures like hydrolysates. | ag.gov, ncsu.edu, researchgate.net |

| Simulated Moving Bed (SMB) Chromatography | Continuous counter-current chromatographic separation. | Ion-exchange resins. | Efficient, continuous, large-scale purification of organic acids from fermentation broths. | google.com, google.com, slideshare.net |

| Adsorption Chromatography | Differential adsorption of components onto the surface of a solid stationary phase. | Silica gel. | Used for the purification of glucuronic acid esters. | uliege.be |

| Gel Permeation Chromatography (GPC) | Separation based on molecular size (size exclusion). | Cross-linked polymer gel. | Useful for separating polymers or based on molecular weight differences. | nih.gov |

Metabolic Fates and Biochemical Roles of Sodium Glucuronate in Biological Systems

Glucuronidation as a Key Metabolic Conjugation Reaction

Glucuronidation is a crucial phase II metabolic process where the glucuronic acid moiety, derived from UDP-glucuronic acid (UDPGA), is attached to a substrate. nih.govwikipedia.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govwikipathways.org The primary goal of glucuronidation is to increase the water solubility of various compounds, thereby facilitating their elimination from the body through urine or bile. wikipedia.orgmicroba.com This process occurs predominantly in the liver, but UGT enzymes are also present in other major organs like the intestine, kidneys, and brain. wikipedia.org Glucuronidation is a vital defense mechanism, protecting the body from the accumulation of potentially toxic substances. nih.gov

Glucuronidation plays a critical role in the metabolism and regulation of numerous endogenous compounds. sigmaaldrich.comfrontiersin.org This conjugation reaction is essential for the transport and excretion of substances like steroids, bilirubin (B190676), and bile acids. wikipedia.orgsigmaaldrich.com

Steroids: Various steroid hormones, including androgens and estrogens, undergo glucuronidation. wikipedia.org This process not only prepares them for excretion but also helps in regulating their active levels within the body. frontiersin.orgoup.com

Bilirubin: Bilirubin, a yellow pigment formed from the breakdown of heme, is toxic in high concentrations. The liver conjugates bilirubin with glucuronic acid, forming water-soluble bilirubin glucuronides that can be excreted in bile. wikipedia.orgeur.nl Deficiencies in this process can lead to conditions like jaundice. wikidoc.org

Bile Acids: Glucuronidation is a significant pathway for the detoxification and elimination of bile acids. mdpi.com In healthy individuals, glucuronidated bile acids constitute a portion of the total bile acids in serum and urine. mdpi.com This process becomes particularly important in cholestatic liver diseases, where it helps to reduce liver injury caused by bile acid accumulation. mdpi.com

Table 1: Examples of Endogenous Compounds Metabolized by Glucuronidation

| Endogenous Compound | Biological Significance | Role of Glucuronidation |

|---|---|---|

| Steroid Hormones | Regulate various physiological processes including development, reproduction, and metabolism. wikipedia.orgoup.com | Facilitates excretion and helps maintain hormonal balance. wikipedia.orgfrontiersin.org |

| Bilirubin | A breakdown product of heme; can be neurotoxic at high levels. wikipedia.orgwikidoc.org | Converts toxic, unconjugated bilirubin into a water-soluble, excretable form. eur.nlwikidoc.org |

| Bile Acids | Aid in the digestion and absorption of fats and fat-soluble vitamins. mdpi.com | Acts as a detoxification pathway to prevent liver damage from excess bile acids. mdpi.com |

The human body utilizes glucuronidation to metabolize a vast array of foreign substances, or xenobiotics, including drugs, environmental pollutants, and dietary components. wikipedia.orguef.fi This phase II metabolism reaction typically follows a phase I reaction, which introduces or exposes a functional group on the xenobiotic, making it a suitable substrate for UGT enzymes. nih.govdrughunter.com

The addition of the hydrophilic glucuronic acid molecule transforms lipophilic xenobiotics into more polar, water-soluble glucuronides that are readily excreted from the body. nih.govuef.fi This process generally leads to the detoxification of the parent compound. uef.finih.gov However, in some instances, glucuronidation can lead to the formation of reactive metabolites that may have pharmacological or toxicological effects. nih.gov

A wide range of drugs are cleared from the body via glucuronidation. nih.gov The efficiency of this pathway can influence a drug's potency and duration of action. wikipedia.org

Table 2: Research Findings on Xenobiotic Glucuronidation

| Research Focus | Key Findings | Reference |

|---|---|---|

| Drug Metabolism | Glucuronidation is a primary elimination pathway for many drugs, converting them into hydrophilic metabolites for excretion. nih.gov | nih.gov |

| Detoxification | The process is a protective mechanism, minimizing toxicity from exposure to xenobiotics by creating less harmful and more easily eliminated conjugates. uef.fi | uef.fi |

| Bioactivation | While usually a detoxification step, some glucuronide conjugates are biologically active and can contribute to the pharmacological or toxic effects of the parent compound. nih.gov | nih.gov |

| Enzyme Specificity | Different UGT isoforms exhibit specificity for various substrates, including amines and hydroxylated xenobiotics. nih.gov | nih.gov |

Hydrolysis of Glucuronides and Glucuronate Release

While glucuronidation is key to detoxification and excretion, the process can be reversed through the action of specific enzymes, leading to the release of the original compound and glucuronic acid.

Beta-glucuronidase (β-glucuronidase) is an enzyme that catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glucuronides. wikidoc.orgwikipedia.org This enzyme is found in various human tissues, including the lysosomes, and is also produced by certain bacteria in the gut microbiome. microba.comwikipedia.org

The activity of β-glucuronidase has significant biochemical implications. In the gut, it can reverse the detoxification process of glucuronidation by cleaving the glucuronic acid from conjugated compounds, such as drugs or toxins. microba.comontosight.ai This deconjugation can lead to the reabsorption of the original, potentially harmful, substance back into the body, a process known as enterohepatic recirculation. nih.gov This can affect the pharmacokinetics of certain drugs and has been implicated in the toxicity of some medications. ontosight.ainih.gov Conversely, β-glucuronidase activity is also essential for certain metabolic processes, such as the conversion of conjugated bilirubin back to its unconjugated form for reabsorption in the gut. wikidoc.orgwikipedia.org

Human β-glucuronidase belongs to the glycosidase family 2 and functions as a homotetramer. wikidoc.orgwikipedia.org Its catalytic mechanism involves the hydrolysis of the glycosidic bond with a net retention of the anomeric configuration, which suggests a double-displacement mechanism involving a covalent enzyme-substrate intermediate. ubc.ca

Research has identified key amino acid residues within the active site that are crucial for catalysis. wikidoc.orgwikipedia.org Through homology modeling with E. coli β-galactosidase and site-directed mutagenesis studies, two glutamic acid residues, Glu451 and Glu540, have been proposed to act as the acid/base catalyst and the nucleophile, respectively. wikidoc.orgwikipedia.org Further studies using electrospray mass spectrometry have confirmed that Glu-540 is indeed the catalytic nucleophile. ubc.ca A tyrosine residue, Tyr504, is also involved in catalysis, possibly by stabilizing the nucleophilic residue or modulating its activity. wikidoc.orgwikipedia.org Additionally, a conserved asparagine residue, Asn450, is thought to stabilize the substrate through hydrogen bonding. wikidoc.orgwikipedia.org

The activity of β-glucuronidase can be influenced by various factors, making its regulation a subject of research interest. Studies using cell line models, such as the human hepatoma cell line HepG2, have shown that β-glucuronidase expression can be modulated by xenobiotics. nih.gov For instance, the calcium ionophore A23187 and the calcium ATPase inhibitor thapsigargin (B1683126) were found to down-regulate β-glucuronidase activity, protein levels, and mRNA levels, suggesting a transcriptional mechanism of regulation. nih.gov

The composition of the gut microbiota also significantly influences β-glucuronidase activity. physiology.orgucc.ie Research in germ-free mice has demonstrated the absence of this enzymatic activity, confirming its bacterial origin in the gut. physiology.org Factors such as host genetics, age, and sex have also been shown to alter fecal β-glucuronidase activity in animal models. physiology.orgucc.ie Furthermore, antibiotics can significantly reduce its activity, which can take weeks to recover. physiology.orgucc.ie In contrast, some studies on dietary interventions with prebiotics did not show a significant alteration in β-glucuronidase activity. physiology.orgucc.ie In gut bacteria like E. coli, the expression of the β-glucuronidase (GUS) operon is controlled by a transcriptional repressor called GusR, which senses the presence of glucuronides. nih.gov

Table 3: Factors Modulating Beta-Glucuronidase Activity in Research Models

| Modulating Factor | Research Model | Observed Effect | Reference |

|---|---|---|---|

| Xenobiotics (A23187, Thapsigargin) | Human cell lines (e.g., HepG2) | Down-regulation of β-glucuronidase activity, protein, and mRNA levels. nih.gov | nih.gov |

| Microbiota Composition | Germ-free vs. conventional mice | Activity is absent in germ-free mice, indicating a microbial origin. physiology.org | physiology.org |

| Host Factors (Genetics, Age, Sex) | Mouse models | Significant influence on fecal enzymatic activity. physiology.orgucc.ie | physiology.orgucc.ie |

| Antibiotics | Mouse models | Reduced enzymatic activity that persists after antibiotic cessation. physiology.org | physiology.org |

| Transcriptional Regulation | E. coli | The GusR repressor controls the expression of the GUS operon in response to glucuronides. nih.gov | nih.gov |

Enterohepatic Recirculation of Glucuronides and Glucuronate

Enterohepatic circulation is a process where compounds are excreted by the liver into the bile, enter the intestine, are reabsorbed, and then return to the liver. researchgate.net This recycling mechanism can significantly prolong the time a substance remains in the body. wikipedia.org Glucuronides, including those formed from various drugs and endogenous compounds, are subject to this recirculation. wikipedia.orgnih.gov

Mechanisms of Intestinal Glucuronide Hydrolysis

A critical step in the enterohepatic recirculation of glucuronides is their hydrolysis back to the original compound (aglycone) and glucuronic acid. This reaction is primarily catalyzed by β-glucuronidase enzymes produced by the intestinal microflora. researchgate.netwikipedia.orgnih.gov The activity of these microbial enzymes can be influenced by several factors, including the specific types of bacteria present in the gut. tandfonline.com

The process of glucuronidation, which occurs mainly in the liver, attaches a glucuronic acid molecule to various substances, making them more water-soluble and easier to excrete. wikipedia.org However, once these glucuronide conjugates reach the intestine, the gut microbiota can reverse this process. nih.gov The hydrolysis of these conjugates releases the original, often less water-soluble, aglycone, which can then be reabsorbed. nih.govresearchgate.net The efficiency of this hydrolysis can vary depending on the specific glucuronide and the composition of the gut microbiome. hyphadiscovery.com

Factors that can affect the rate of intestinal glucuronide hydrolysis include:

Microbial Composition: The types and abundance of bacteria in the gut that produce β-glucuronidase. tandfonline.com

pH: The pH of the intestinal environment can influence enzyme activity. mdpi.com

Substrate Specificity: Different β-glucuronidase enzymes may have varying efficiencies in hydrolyzing different glucuronide conjugates. hyphadiscovery.com

Reabsorption Pathways and their Impact on Systemic Glucuronate Levels

Following hydrolysis in the intestine, the liberated aglycone and glucuronic acid can be reabsorbed back into the bloodstream. researchgate.netwikipedia.org The reabsorbed aglycone returns to the liver via the portal vein, completing the enterohepatic circuit. researchgate.net This reabsorption process can lead to secondary peaks in the plasma concentration of the parent compound and prolongs its presence in the body. researchgate.net

The reabsorption of the liberated glucuronic acid (as glucuronate at physiological pH) also contributes to the systemic pool of this sugar acid. researchgate.net The intestinal microbiome plays a significant role in modulating circulating glucuronate levels through the cleavage of glucuronide conjugates. researchgate.netresearchgate.net

Several transport proteins are involved in the movement of glucuronides and their parent compounds across cell membranes in the liver and intestine, further influencing their systemic levels. For instance, uptake transporters like Organic Anion Transporting Polypeptides (OATPs) in the liver can facilitate the uptake of glucuronides from the blood, enhancing their biliary excretion and subsequent enterohepatic circulation. nih.govelifesciences.org Conversely, efflux transporters can move glucuronides out of cells and into the systemic circulation. nih.gov

Integration of Glucuronate into Central Metabolic Pathways

Glucuronate is not merely a transient molecule involved in conjugation and excretion; it can also be integrated into the central metabolic pathways of the host and its gut microbiota.

Interplay with Carbohydrate Metabolic Pathways (e.g., Pentose (B10789219) Phosphate (B84403) Pathway)

Glucuronate can be metabolized through the uronic acid pathway, which connects to the pentose phosphate pathway (PPP). nih.govresearchgate.net The conversion of D-glucuronate to D-xylulose-5-phosphate, an intermediate of the PPP, involves a series of enzymatic reactions. reactome.org This integration allows the carbon skeleton of glucuronate to be utilized for the synthesis of nucleotides and for the production of NADPH, a key reducing agent in various biosynthetic reactions and for combating oxidative stress. creative-proteomics.com

The glucuronate-xylulose-pentose phosphate pathway provides a route for the carbon atoms from glucuronidated compounds to re-enter central carbohydrate metabolism. reactome.org This pathway involves the reduction of D-glucuronate to L-gulonate, followed by a series of oxidation and decarboxylation steps to ultimately form D-xylulose, which is then phosphorylated to enter the PPP. reactome.orgfrontiersin.org

Glucuronate as a Carbon Source in Microbial Metabolism

The glucuronic acid released from the hydrolysis of glucuronides in the gut serves as a valuable carbon source for the intestinal microbiota. nih.govpnas.org Certain gut bacteria can utilize glucuronic acid to support their growth and colonization. pnas.org

Once transported into the bacterial cell, glucuronic acid can be catabolized through pathways like the Entner-Doudoroff pathway, which breaks down sugar acids to produce pyruvate (B1213749). nih.gov This pyruvate can then enter the tricarboxylic acid (TCA) cycle for energy production or be used as a building block for other essential molecules. nih.gov The ability to utilize glucuronate as a carbon source provides a competitive advantage to certain bacteria within the complex gut ecosystem. pnas.org

Molecular and Cellular Mechanisms Associated with Sodium Glucuronate

Interaction with Specific Transporter Systems

The transport of glucuronate and its conjugates across cellular and subcellular membranes is a critical, protein-mediated process. nih.gov These transport systems are essential for moving glucuronate to the sites of metabolic activity and for eliminating glucuronidated compounds from the cell. nih.govdiva-portal.org Transporters facilitate the movement of nucleotide sugars, synthesized primarily in the cytosol, into the lumen of the endoplasmic reticulum (ER) and Golgi apparatus where most glycosylation occurs. core.ac.uknih.gov

The identification of specific transporters for glucuronate and its derivatives has been advanced through molecular cloning and functional characterization studies. In humans, a range of uptake transporters, including organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs), are responsible for handling glucuronide metabolites. frontiersin.orgnih.gov

Key identified transporters include:

Human Nucleotide Sugar Transporter (hUGTrel7): Identified through database searches and expressed in yeast, this transporter is capable of moving both UDP-glucuronic acid (UDP-GlcA) and UDP-N-acetylgalactosamine (UDP-GalNAc). core.ac.uk

Human Organic Anion Transporter 3 (hOAT3): Isolated from a human kidney cDNA library, hOAT3 transports a variety of organic anions, including estradiol (B170435) glucuronide. ebi.ac.uk

Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP): These efflux transporters are crucial for expelling glucuronide conjugates from cells. nih.gov For instance, MRP2 and BCRP mediate biliary excretion, while MRP3 and MRP4 handle efflux from the basolateral membrane of hepatocytes. nih.govnih.gov

Uut1: In the fungus Cryptococcus neoformans, Uut1 has been identified as the sole, high-affinity transporter for UDP-GlcA. nih.gov

UUAT1: This Golgi-localized protein in Arabidopsis thaliana is responsible for transporting UDP-GlcA, highlighting its importance in plant cell wall biosynthesis. oup.com

Rat Liver Microsomal Transporters: Studies indicate the presence of at least three distinct glucuronide transporters in rat liver microsomes, suggesting a complex and multifaceted transport system. nih.gov

| Transporter | Organism/Tissue | Substrate(s) | Key Function |

|---|---|---|---|

| hUGTrel7 | Human | UDP-Glucuronic Acid, UDP-GalNAc | Nucleotide sugar transport into organelles. core.ac.uk |

| hOAT3 | Human Kidney | Estradiol glucuronide, various organic anions | Renal excretion/detoxification. ebi.ac.uk |

| MRP2, BCRP | Human Liver | Drug/xenobiotic glucuronides | Biliary (apical) efflux of conjugates. nih.govsigmaaldrich.com |

| MRP3 | Human Liver | Drug/xenobiotic glucuronides (e.g., Diclofenac-AG) | Basolateral efflux of conjugates into blood. frontiersin.orgnih.gov |

| Uut1 | Cryptococcus neoformans | UDP-Glucuronic Acid | Sole UDP-GlcA transporter, essential for virulence. nih.gov |

| UUAT1 | Arabidopsis thaliana | UDP-Glucuronic Acid | Golgi transport for cell wall polysaccharide synthesis. oup.com |

The kinetics of glucuronate transport follow Michaelis-Menten principles, characterized by saturability and specific affinity constants (Kₘ). diva-portal.org Substrate specificity varies widely among transporters, from highly specific to those that handle multiple substrates. nih.govpnas.org

Aglycone Moiety: The size and shape of the aglycone (the molecule attached to glucuronic acid) are often more critical determinants of transporter specificity than the glucuronic acid moiety itself. nih.gov For example, transport of phenolphthalein (B1677637) glucuronide in rat liver microsomes was not inhibited by D-glucuronate. nih.gov

Competitive Inhibition: Different glucuronides can compete for the same transporter. Phenolphthalein glucuronide, estradiol 17-glucuronide, and naphthol AS-BI glucuronide share a common transporter in the ER membrane. nih.gov Similarly, the C. elegans transporter SQV-7 transports UDP-galactose, UDP-glucuronic acid, and UDP-GalNAc, with each substrate acting as a competitive inhibitor for the others. pnas.org

Kinetic Parameters: Kinetic studies have quantified the affinity and transport rates for various glucuronides. Human MRP3 exhibits both high-affinity (Kₘ = 1.78 µM) and low-affinity (Kₘ = 98.2 µM) transport for diclofenac (B195802) acyl glucuronide. nih.gov In contrast, MRP2 often shows lower affinity (higher Kₘ values) for estrogen glucuronides, with Kₘ values ranging from 180 to 790 µM. helsinki.fi High-affinity transport of phenolphthalein glucuronide in rat liver microsomes was measured with a Kₘ of 26 μM and a Vₘₐₓ of 3.9 nmol/min/mg protein. nih.gov

| Transporter | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) | Source |

|---|---|---|---|---|

| Rat Liver Microsomes (High Affinity) | Phenolphthalein glucuronide | 26 | 3900 | nih.gov |

| Human MRP3 (High Affinity) | Diclofenac acyl glucuronide | 1.78 | 71.9 | nih.gov |

| Human MRP3 (Low Affinity) | Diclofenac acyl glucuronide | 98.2 | 170 | nih.gov |

| Human MRP2 | Estrogen glucuronides (E1-G, E2-3G, etc.) | 180 - 790 | Not specified | helsinki.fi |

| Human BCRP | Estrogen glucuronides (E1-G, E2-3G) | < 100 | Not specified | helsinki.fi |

| Human hOAT3 | Estrone sulfate (B86663) | 3.1 | Not specified | ebi.ac.uk |

The specific location of transporters within the cell dictates their physiological function. Nucleotide sugar transporters are typically embedded in the membranes of the ER and the Golgi apparatus. core.ac.ukresearchgate.net This localization is crucial for transporting cytosolic nucleotide sugars into the lumen of these organelles, where they serve as substrates for glycosyltransferases. nih.govmdpi.com

Golgi and ER: Studies have confirmed the localization of various transporters to these organelles. The UDP-GlcNAc transporter is found in the Golgi apparatus. researchgate.netbibliotekanauki.pl The human UDP-galactose transporter has splice variants with different localizations: UGT1 is found in both the ER and Golgi, while UGT2 is exclusively in the ER. bibliotekanauki.pl In plants, the UDP-GlcA transporter UUAT1 is also localized to the Golgi. oup.com